An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Foreword: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and strategic building block in contemporary medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can effectively orient pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains, the conformational rigidity of the cyclobutane moiety can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding. This guide focuses on a particularly valuable derivative, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a versatile intermediate for the synthesis of complex molecules with significant potential in drug development.
Compound Identification and Physicochemical Properties
Nomenclature and CAS Number
The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent protection, and scientific reproducibility. The compound of interest is formally identified as:
-
Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[3]
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Common Name: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
It is crucial to distinguish the trans isomer from its cis counterpart (CAS Number: 626238-08-2) and the general entry for mixed isomers (CAS Number: 169899-49-4), as stereochemistry plays a pivotal role in biological activity. The trans configuration specifies that the hydroxyl and methyl carboxylate groups are on opposite faces of the cyclobutane ring, which influences its three-dimensional shape and interaction with biological macromolecules.[3]
Physicochemical Data
A comprehensive understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug formulation. The key properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [3][5][6][7] |
| Molecular Weight | 144.17 g/mol | [3][5][7] |
| Physical Form | Liquid | [4] |
| Predicted Boiling Point | 190.2 ± 33.0 °C | [3] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 14.73 ± 0.40 | [3] |
| InChI Key | KFLCCZPFOPDGLN-UHFFFAOYSA-N | [7] |
| SMILES | CC1(CC(C1)O)C(=O)OC | [8] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. Protons on the ring are diastereotopic and will exhibit distinct chemical shifts and coupling constants.
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-OCH₃ (s, 3H): ~3.7 ppm
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-CH₃ (s, 3H): ~1.3 ppm
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-CHOH (m, 1H): ~4.0-4.2 ppm
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Cyclobutane Ring Protons (m, 4H): ~2.0-2.8 ppm
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information on the carbon framework.
-
C=O (ester): ~175 ppm
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-C-O (ester): ~52 ppm
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-C-OH: ~65-70 ppm
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Quaternary Carbon: ~40-45 ppm
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-CH₂- (cyclobutane): ~30-35 ppm
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-CH₃: ~20-25 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.
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O-H stretch (hydroxyl): A broad band around 3400 cm⁻¹
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C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹
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C=O stretch (ester): A strong, sharp band around 1730 cm⁻¹[9]
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C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl carboxylate group (-COOCH₃, m/z = 59).
Synthesis and Chemical Reactivity
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a valuable synthetic intermediate due to the presence of two orthogonal functional groups—a hydroxyl and an ester—that can be selectively manipulated.
Synthetic Protocol: A Scalable Approach
A robust and scalable synthesis is critical for the application of this building block in drug discovery programs. The following protocol is adapted from a highly cited, stereoselective synthesis of a related cyclobutane derivative.[7]
Caption: A three-step synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Stereoselective Reduction:
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To a solution of methyl 3-oxo-1-methylcyclobutanecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise.
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Maintain the temperature between -78 °C and -60 °C and stir for 4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-methyl 3-hydroxy-1-methylcyclobutanecarboxylate.
-
-
Mitsunobu Inversion:
-
Dissolve the cis-alcohol from the previous step, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at room temperature.
-
Add diethyl azodicarboxylate (DEAD) dropwise and stir the reaction mixture for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the trans-p-nitrobenzoyl ester.
-
-
Hydrolysis:
-
Dissolve the trans-ester in a mixture of THF and water.
-
Add lithium hydroxide monohydrate and stir until the ester is consumed (monitored by TLC).
-
Carefully adjust the pH to 4-5 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final product, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.
-
Chemical Reactivity and Synthetic Utility
The hydroxyl and ester functionalities of the title compound allow for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[3]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles.
-
Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.
Caption: Key chemical transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the cyclobutane scaffold into drug candidates can confer several advantageous properties, including increased metabolic stability, improved pharmacokinetic profiles, and novel intellectual property positions.[1] trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate serves as a valuable starting material for the synthesis of bioactive molecules.
Role as a Conformational Restrictor
The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in potency. For instance, cyclobutane derivatives have been used as conformationally restricted analogs of natural products with anti-tumor activity.[1]
Potential as a Pharmacophore
The hydroxyl and ester groups of the title compound can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[3] Preliminary studies on related cyclobutane derivatives have suggested potential anti-inflammatory and antimicrobial properties.[7] While the specific mechanism of action for this compound is not yet fully elucidated, its structural features make it an attractive candidate for screening in various disease models.
Bioisosteric Replacement
The cyclobutane ring can be used as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings. This can lead to improved physicochemical properties and oral bioavailability.
The exploration of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate and its derivatives in drug discovery is an active area of research. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics.
Conclusion
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a strategically important building block for the synthesis of complex, three-dimensional molecules with potential applications in drug discovery. Its well-defined stereochemistry, versatile functional groups, and the advantageous properties conferred by the cyclobutane scaffold make it a valuable asset for medicinal chemists. This guide has provided a comprehensive overview of its identification, properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.
References
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- Boyd, M. J., & Gademann, K. (2020). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. The Journal of organic chemistry, 85(15), 9877–9886.
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